2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as TPI-1062, is a novel small molecule drug candidate that has been developed for the treatment of various autoimmune diseases. It is a potent inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), which are key enzymes involved in the signaling pathways of numerous cytokines and growth factors.
Wirkmechanismus
2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exerts its therapeutic effects by selectively inhibiting JAK1 and TYK2, which are key enzymes involved in the signaling pathways of numerous cytokines and growth factors. By blocking the activity of these enzymes, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and disease activity.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and disease activity in preclinical models of various autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in lab experiments include its high potency and selectivity for JAK1 and TYK2, as well as its favorable safety profile. However, the limitations include the need for specialized equipment and expertise for the synthesis of this compound, as well as the need for appropriate controls and dosing regimens in experimental studies.
Zukünftige Richtungen
There are several future directions for the development and application of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. These include:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. Evaluation of the efficacy and safety of this compound in additional preclinical models of autoimmune diseases.
3. Further clinical studies to evaluate the efficacy and safety of this compound in larger patient populations with various autoimmune diseases.
4. Investigation of the potential use of this compound in combination with other therapies for the treatment of autoimmune diseases.
5. Exploration of the potential use of this compound in other disease indications, such as cancer and infectious diseases.
Conclusion
In conclusion, this compound is a novel small molecule drug candidate that has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. Its high potency and selectivity for JAK1 and TYK2, as well as its favorable safety profile, make it a promising candidate for further development and application in the field of autoimmune disease research and therapy.
Synthesemethoden
The synthesis of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves a series of chemical reactions starting from commercially available starting materials. The key steps include the preparation of 4-(3-trifluoromethylphenyl)piperazine, which is then reacted with 2-(2-bromoethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione to give the final product. The synthesis has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively reduce inflammation and disease activity, with a favorable safety profile. This compound has also been evaluated in human clinical trials for the treatment of ulcerative colitis and Crohn's disease, with promising results.
Eigenschaften
Molekularformel |
C19H23F3N4O2 |
---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23F3N4O2/c20-19(21,22)14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-26-17(27)16-5-2-6-25(16)18(26)28/h1,3-4,13,16H,2,5-12H2 |
InChI-Schlüssel |
OPLQGRBMQCEZCX-UHFFFAOYSA-N |
SMILES |
C1CC2C(=O)N(C(=O)N2C1)CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Kanonische SMILES |
C1CC2C(=O)N(C(=O)N2C1)CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.